![molecular formula C15H21ClN2O2 B5053922 4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B5053922.png)

4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

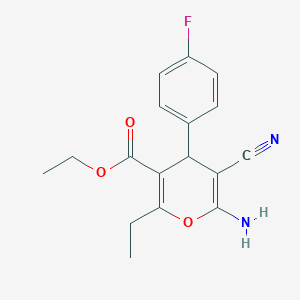

4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride is a complex organic compound known for its neuroprotective properties. This compound is structurally related to tricycloundecene derivatives and has shown potential in modulating calcium influx via NMDA receptors and voltage-gated calcium channels (VGCC), making it a promising candidate for neurodegenerative disorder treatments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride involves several steps:

Cycloaddition Reactions: The base scaffold, 4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione, is synthesized through cycloaddition reactions.

Aminolysis: Various functional moieties are incorporated through aminolysis to afford a series of imide derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Des Réactions Chimiques

Types of Reactions

Reduction: Reduction reactions are possible, but detailed conditions are not available.

Substitution: The compound can participate in substitution reactions, particularly aminolysis, to form various derivatives.

Common Reagents and Conditions

Cycloaddition Reactions: Toluene, TEA, reflux conditions.

Aminolysis: Amines, toluene, TEA, reflux conditions.

Major Products

The major products formed from these reactions are imide derivatives with various functional moieties, which have shown potential as neuroprotective agents .

Applications De Recherche Scientifique

4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride has several scientific research applications:

Neuroprotection: The compound has shown potential in protecting neuronal cells from excitotoxicity mediated by NMDA receptor overactivation and VGCC depolarization

Calcium Modulation: It modulates calcium influx, which is crucial for maintaining neuronal health and preventing neurodegenerative processes.

Molecular Docking Studies: The compound has been studied for its binding affinity to NMDA receptors, indicating its potential as a therapeutic agent.

Mécanisme D'action

The compound exerts its effects by modulating calcium influx through NMDA receptors and VGCC. This modulation helps in maintaining calcium homeostasis, preventing excitotoxicity, and protecting neuronal cells from damage. The molecular targets include NMDA receptors and VGCC, which are crucial for synaptic plasticity, learning, memory, and other cognitive processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

NGP1-01: A polycyclic amine with similar calcium-modulating properties.

MK-801: An NMDA receptor antagonist known for its neuroprotective effects but with undesirable side effects.

Adamantanes: Compounds like amantadine and memantine, which offer symptomatic relief in neurodegenerative disorders.

Uniqueness

4-(2-Pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride is unique due to its dual calcium-modulating effect on both NMDA receptors and VGCC. This dual action makes it a promising candidate for neuroprotective therapies with potentially fewer side effects compared to other compounds like MK-801 .

Propriétés

IUPAC Name |

4-(2-pyrrolidin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2.ClH/c18-14-12-10-3-4-11(9-10)13(12)15(19)17(14)8-7-16-5-1-2-6-16;/h3-4,10-13H,1-2,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKVHMIUMQFKFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCN2C(=O)C3C4CC(C3C2=O)C=C4.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5053844.png)

![(5E)-1-(4-ethoxyphenyl)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5053858.png)

![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5053860.png)

![2-[2-chloro-5-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-3-isothiazolidinone 1,1-dioxide](/img/structure/B5053865.png)

![(5E)-5-[(2,4-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5053878.png)

![3-(2-chlorophenyl)-N,2,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5053885.png)

![2-{2-[N-(4-BROMO-3-METHYLPHENYL)METHANESULFONAMIDO]ACETAMIDO}-N-(PROP-2-EN-1-YL)BENZAMIDE](/img/structure/B5053889.png)

![4-[4-(2-Fluorophenoxy)butyl]morpholine;oxalic acid](/img/structure/B5053898.png)

![5-bromo-2-[3-(3-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5053905.png)

![4-(5-{[(5Z)-3-(2,4-DIMETHYLPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID](/img/structure/B5053910.png)

![5-{[3-(methoxycarbonyl)-2-methylphenyl]amino}-5-oxopentanoic acid](/img/structure/B5053915.png)